3-AP serves as a key intermediate in the synthesis of highly substituted pyridin-2(1H)-ones, which are valuable compounds in medicinal chemistry. The Vilsmeier-Haack reaction, a chemical reaction used to form carbon-nitrogen bonds, has been employed in one-pot syntheses involving 3-AP derivatives. This reaction involves sequential ring-opening, haloformylation, and intramolecular nucleophilic cyclization, leading to the efficient production of pyridin-2(1H)-ones with potential pharmaceutical applications245.
Derivatives of 3-AP have been synthesized to enhance the release of the neurotransmitter acetylcholine (AcCh) in the brain. This enhancement is particularly relevant in the treatment of cognitive disorders such as Alzheimer's disease, where AcCh levels are diminished. The structure-activity relationship (SAR) studies of these derivatives provide valuable information for the development of new therapeutic agents aimed at improving cognitive function3.
The metabolic fate of 3-AP has been explored through the purification and characterization of enzymes involved in its reduction. An enzyme from rat liver, identified as 3alpha-HSD, catalyzes the stereoselective reduction of acetylpyridines to their corresponding (S)-alcohols. This enzyme exhibits high enantioselectivity and is involved in the reductive metabolism of various acetylpyridines, highlighting the significance of 3-AP in biological systems and its potential role in the development of flavoring agents and smoking suppressants6.
3-AP has been shown to induce degeneration of the nigrostriatal dopamine system in rats, which is a pathway critically involved in motor control and movement. The administration of 3-AP leads to a decrease in striatal dopamine content and the activity of the enzyme tyrosine hydroxylase, which is essential for dopamine synthesis. This effect is relatively specific to the nigrostriatal system, as no significant changes were observed in other regions like the prefrontal cortex or nucleus accumbens. The specificity of 3-AP's neurotoxicity provides insights into the mechanisms of pyridine neurotoxins and suggests its utility as a model for studying parkinsonism associated with olivopontocerebellar atrophy1.
In another aspect of its mechanism, 3-AP has been implicated in excitotoxic lesions in the rat striatum. The lesions are dose-dependent and age-dependent, with older rats showing increased susceptibility. The excitotoxicity is mediated by NMDA receptors, as evidenced by the attenuation of lesion volume by various NMDA antagonists. Additionally, 3-AP impairs energy metabolism by substituting for niacinamide in the formation of NAD(P), leading to ATP depletion. This impairment, coupled with excitotoxicity, contributes to the neurotoxic effects of 3-AP7.
3-Acetylpyridin-2(1H)-one (CAS: 62838-65-7) is a substituted pyridinone featuring a ketone functional group at the 3-position and a lactam moiety at the 2-position. Its systematic IUPAC name is 3-acetyl-1H-pyridin-2-one, with the molecular formula C₇H₇NO₂ and a molecular weight of 137.14 g/mol. The canonical SMILES representation is CC(=O)C1=CC=CNC1=O, which encodes the acetyl group (-C(=O)CH₃) attached to the 3-position of the pyridin-2-one ring [3].
The molecule exhibits tautomeric equilibria between the lactam (2-hydroxypyridine) and lactim (2-pyridone) forms, though the lactam form predominates in solid and solution states. Spectroscopic and computational analyses reveal key properties:
Table 1: Physicochemical Properties of 3-Acetylpyridin-2(1H)-one
Property | Value | |
---|---|---|
Molecular Formula | C₇H₇NO₂ | |
Molecular Weight | 137.14 g/mol | |
Boiling Point | 328.7 °C (760 mmHg) | |
Density | 1.218 g/cm³ | |
LogP (Partition Coefficient) | 0.58 | |
Topological Polar Surface Area | 46.2 Ų | |
Hydrogen Bond Donors | 1 (N-H) | |
Hydrogen Bond Acceptors | 2 (carbonyl oxygens) | [3] |
The compound emerged as a synthetic analog of 3-acetylpyridine—a neurotoxin known since the 1970s to selectively target inferior olive neurons in the cerebellum [1]. Researchers in the late 20th century sought to modify 3-acetylpyridine’s structure to mitigate neurotoxicity while retaining biochemical utility. The introduction of a hydroxyl group at C2 (forming the pyridinone) marked a pivotal advancement, as it altered electronic distribution and hydrogen-bonding capacity. This modification was first achieved via controlled hydrolysis or catalytic methods applied to acetylpyridine precursors, with its synthesis and applications detailed in patents from the 1980s–1990s [3].
The pyridinone scaffold gained prominence due to its bioisosteric properties, resembling ubiquitous biological motifs like uracil or flavin fragments. Unlike pyridine, the pyridinone ring favors electrophilic substitution at C5 and nucleophilic reactions at C2/C6, enabling diverse functionalization. This reactivity divergence spurred investigations into 3-acetylpyridin-2(1H)-one’s role in synthesizing fused heterocycles and metal-chelating agents [4].
This compound serves as a versatile building block due to its bifunctional reactivity:
Table 2: Key Synthetic Applications of 3-Acetylpyridin-2(1H)-one
Reaction Type | Product | Application | |
---|---|---|---|
Kröhnke Condensation | Pyridinium Salt Derivatives | Access to functionalized pyridines | |
Cross-Coupling | 2,3-Disubstituted Pyridines | Quinolone synthesis | |
Enolate Alkylation | C3-Substituted Analogues | Pharmacophore diversification | [1] [3] |
3-Acetylpyridin-2(1H)-one is a privileged scaffold in drug discovery, featured in patents targeting:
The zwitterionic character (due to lactam-lactim tautomerism) enhances solubility compared to acetylpyridines, improving bioavailability. Additionally, the acetyl group allows for bioisosteric replacements (e.g., with heterocyclic ketones), enabling optimization of pharmacokinetic profiles in lead compounds [4].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: